molecular formula C9H19BrO B8425193 1-Bromo-5-isopropoxy-3-methyl-pentane

1-Bromo-5-isopropoxy-3-methyl-pentane

Cat. No.: B8425193
M. Wt: 223.15 g/mol
InChI Key: UKOJMOSDQOCMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-5-isopropoxy-3-methyl-pentane is a useful research compound. Its molecular formula is C9H19BrO and its molecular weight is 223.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

IUPAC Name

1-bromo-3-methyl-5-propan-2-yloxypentane

InChI

InChI=1S/C9H19BrO/c1-8(2)11-7-5-9(3)4-6-10/h8-9H,4-7H2,1-3H3

InChI Key

UKOJMOSDQOCMPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC(C)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.6 g (0.05 mol) of phosphorus tribromide and 2.47 g (0.03 mol) of pyridine are mixed and cooled to 0°-5°C. 20 g (0.125 mol) of 5-isopropoxy-3-methyl-1-pentanol are added dropwise, whilst stirring, over the course of 1 hour. The turbid mixture is then heated to 25°C and after 2 hours at 12 mm Hg, the reaction mixture is distilled into a receiver containing ice cold saturated sodium bicarbonate solution. (B.P.: 92°-103° /12 mm). The distillate is taken up in ether, successively washed with saturated sodium bicarbonate solution, water, 2N sulphuric acid, water, dried with sodium sulphate and evaporated. The residue is distilled, whereby 1-bromo-5-isopropoxy-3-methyl-pentane is obtained. B.P.: 92°-95° /12 mm Hg.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
5-isopropoxy-3-methyl-1-pentanol
Quantity
20 g
Type
reactant
Reaction Step Two

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